7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No.: 667913-23-7
Cat. No.: VC21510908
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-23-7 |
|---|---|
| Molecular Formula | C23H21N3OS2 |
| Molecular Weight | 419.6g/mol |
| IUPAC Name | 7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3 |
| Standard InChI Key | CBDLDXWNLCIDKH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |
| Canonical SMILES | CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
The compound can be identified through the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 667913-23-7 |
| Molecular Formula | C₂₃H₂₁N₃OS₂ |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | 7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
| Standard InChIKey | CBDLDXWNLCIDKH-UHFFFAOYSA-N |
| SMILES Notation | CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |
Structural Features
The molecule possesses several key structural elements that define its chemical behavior:
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A tetrahydroquinoline core structure that serves as the central scaffold
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A 5-oxo group that contributes to hydrogen bonding capabilities
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Twin dimethyl groups at the 7-position providing steric effects
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A phenyl substituent at the 4-position enhancing lipophilicity
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A nitrile (cyano) group at the 3-position serving as a potential hydrogen bond acceptor
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A unique methylthiazole-linked sulfanyl group at the 2-position providing additional binding potential
These structural features create a molecule with multiple functional zones that can interact with biological targets through various binding mechanisms.
Physical and Chemical Properties
The physical and chemical properties of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile contribute significantly to its pharmacological profile and potential applications in drug development.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Characteristic |
|---|---|
| Appearance | Typically a crystalline solid |
| Solubility | Limited water solubility, more soluble in organic solvents including DMSO, methanol, and chloroform |
| Stability | Generally stable under standard laboratory conditions |
| Melting Point | Characteristic of similar compounds in the range of 180-220°C (estimated) |
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups:
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The nitrile group (C≡N) at position 3 serves as a potential site for nucleophilic attack and can be converted to other functional groups including amides, acids, and amines through various chemical transformations.
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The sulfanyl linkage (-S-) connecting the methylthiazole group to the quinoline core provides opportunities for oxidation reactions and nucleophilic substitutions.
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The carbonyl functionality at position 5 (5-oxo) can participate in typical ketone reactions including reductions and nucleophilic additions.
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The methylthiazole moiety introduces additional reactivity through its heterocyclic nitrogen and sulfur atoms, making it a potential coordination site for metal ions and hydrogen bonding.
Synthesis Methodologies
The synthesis of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions following established procedures for similar tetrahydroquinoline derivatives.
General Synthetic Approach
The synthesis generally follows these key stages:
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Formation of the tetrahydroquinoline core structure through cyclization reactions from appropriate precursors.
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Introduction of the phenyl group at the 4-position, typically through coupling reactions.
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Incorporation of the nitrile functionality at the 3-position.
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Addition of the methylthiazole-containing thioether group at the 2-position via nucleophilic substitution reactions.
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Final purification and characterization of the target compound.
Specific Reaction Conditions
The specific synthesis may employ reactions such as:
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Condensation reactions to form the initial heterocyclic scaffold
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Thiolation reactions to introduce the sulfur-containing functionality
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Coupling reactions to attach the phenyl and methylthiazole components
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Cyclization reactions to complete the tetrahydroquinoline framework
Biological Activity and Pharmacological Properties
Research on compounds with structural similarity to 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggests significant potential pharmacological applications .
Anticancer Activity
Tetrahydroquinoline derivatives similar to this compound have demonstrated promising anticancer properties through various mechanisms :
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Inhibition of cancer cell proliferation, particularly in drug-resistant cancer cell lines
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Induction of apoptosis in cancer cells
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Cell cycle modulation effects that can disrupt cancer cell division
Studies on structurally related compounds have shown significant activity against multidrug-resistant cancer cells, with some derivatives demonstrating selectivity for cancer cells over non-cancerous cells .
Multidrug Resistance (MDR) Reversal Properties
One of the most promising potential applications relates to multidrug resistance reversal :
| MDR Mechanism | Effect of Similar Compounds |
|---|---|
| P-glycoprotein (P-gp/ABCB1) Inhibition | Significant blocking of P-gp efflux in resistant cells |
| Apoptosis Induction | Enhanced apoptotic cell death in MDR cancer cells |
| Cytotoxic Selectivity | Preferential cytotoxicity against resistant cancer cell lines |
Research indicates that 5-oxo-hexahydroquinoline and 5-oxo-tetrahydroquinoline derivatives represent promising agents with therapeutic potential in drug-resistant cancers, suggesting that 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile may exhibit similar properties .
Mechanism of Action
The biological activities of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and structurally related compounds are believed to operate through several potential mechanisms .
Cancer-Related Mechanisms
For anticancer and MDR reversal activities, the following mechanisms have been proposed based on studies of similar compounds:
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Direct interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), inhibiting their efflux function and allowing anticancer drugs to accumulate within resistant cancer cells .
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Modulation of apoptotic pathways, potentially through interaction with key regulatory proteins involved in programmed cell death .
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Disruption of cell cycle progression, affecting proteins involved in cell division regulation .
Pain Modulation Mechanisms
Similar compounds have shown potential as analgesics through:
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Interaction with transient receptor potential (TRP) ion channels, particularly TRPA1, which are involved in pain signal transmission .
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Modulation of other ion channels or receptors involved in nociception pathways.
Structure-Activity Relationship Analysis
Understanding the relationship between structural features and biological activity provides valuable insights into the potential applications of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .
Key Structural Determinants of Activity
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Tetrahydroquinoline core | Provides the basic scaffold necessary for biological recognition and activity |
| 5-oxo functionality | May facilitate hydrogen bonding with protein targets |
| Phenyl group at position 4 | Enhances lipophilicity and may participate in π-π interactions with aromatic amino acids in target proteins |
| Nitrile group at position 3 | Acts as a hydrogen bond acceptor and modifies the electronic properties of the molecule |
| Methylthiazole-thioether group | Introduces additional binding possibilities through the heterocyclic nitrogen and sulfur atoms |
| 7,7-dimethyl groups | May influence the conformation of the molecule and its fit into binding pockets |
Comparison with Similar Compounds
Studies on related compounds have shown that modifications to the basic tetrahydroquinoline structure can significantly impact biological activity :
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The presence of halogen-containing aromatic groups can enhance anticancer activity
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The specific substitution pattern on the phenyl ring influences selectivity and potency
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Variations in the heterocyclic component (e.g., methylthiazole) can affect binding affinity to targets
Pharmacokinetic and ADMET Considerations
Available data on similar compounds allows for some predictions regarding the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .
Predicted ADMET Properties
Based on in silico studies of similar compounds, the following properties might be anticipated:
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Moderate to high lipophilicity, suggesting good membrane permeability but potential limitations in aqueous solubility
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Potential for metabolism by hepatic cytochrome P450 enzymes, particularly CYP3A4
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Moderate to low predicted toxicity, with careful attention needed for cardiac safety due to potential hERG channel interactions
Drug-Likeness Assessment
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Compliance with Lipinski's Rule of Five: The compound likely has some violations due to its molecular weight of 419.6 g/mol and potential lipophilicity concerns
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Potential for oral bioavailability based on structural features
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Possible need for formulation strategies to overcome solubility limitations
Future Research Directions
Further investigation into 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile would benefit from pursuing several research avenues :
Expanded Biological Testing
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Comprehensive screening against a broader range of cancer cell lines, including both drug-sensitive and multidrug-resistant variants
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Evaluation of potential analgesic activity through in vitro and in vivo pain models
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Assessment of anti-inflammatory properties
Structural Modifications
Systematic modification of the base structure could yield derivatives with enhanced properties:
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Altering the substituents on the phenyl ring to optimize activity and selectivity
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Modifying the methylthiazole component to explore different heterocyclic systems
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Investigating bioisosteric replacements for the nitrile group
Mechanistic Studies
Detailed investigation of the molecular mechanisms underlying the biological activities:
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Binding studies with potential protein targets
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Co-crystallization attempts to determine precise binding modes
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Molecular dynamics simulations to understand conformational behaviors
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